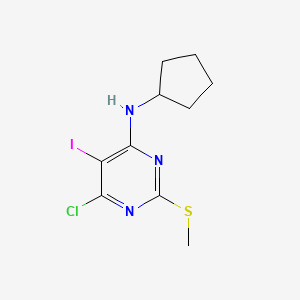
6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, iodine, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the following steps:
Nucleophilic Substitution: The starting material, 4-chloro-2-(methylthio)pyrimidine, undergoes nucleophilic substitution with cyclopentylamine to form 6-chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine or iodine positions .
Scientific Research Applications
6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(methylthio)pyrimidin-4-amine: Lacks the cyclopentyl and iodine substitutions, making it less complex.
6-Chloro-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine: Similar structure but without the iodine atom.
Uniqueness
6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both cyclopentyl and iodine substitutions on the pyrimidine ring. These substitutions can significantly alter the compound’s chemical reactivity and biological activity compared to its simpler analogs .
Properties
CAS No. |
917895-52-4 |
|---|---|
Molecular Formula |
C10H13ClIN3S |
Molecular Weight |
369.65 g/mol |
IUPAC Name |
6-chloro-N-cyclopentyl-5-iodo-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C10H13ClIN3S/c1-16-10-14-8(11)7(12)9(15-10)13-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,13,14,15) |
InChI Key |
QKGOJOCWJYLIFP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)I)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


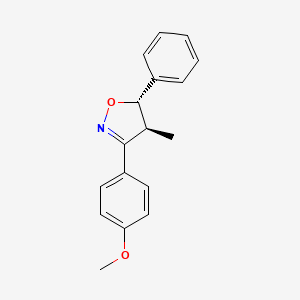
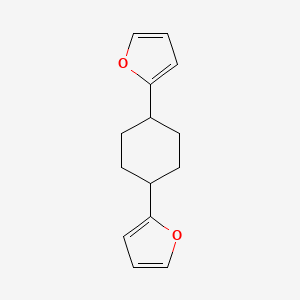
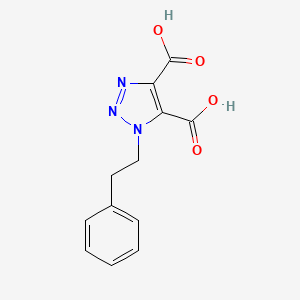
![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
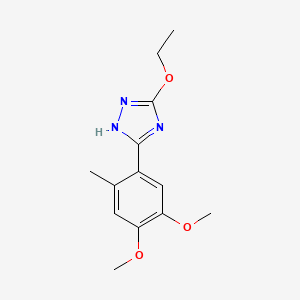
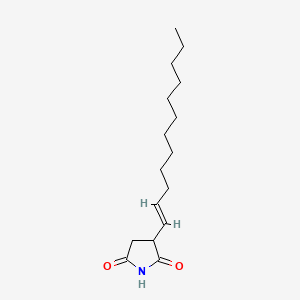
![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)
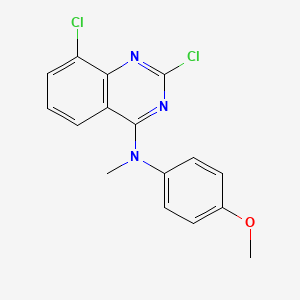
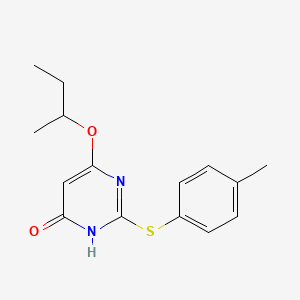
![9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)
